molecular formula C5H2Br2IN B1429783 2,5-Dibromo-3-iodopyridine CAS No. 1214383-63-7

2,5-Dibromo-3-iodopyridine

Cat. No. B1429783
CAS RN: 1214383-63-7
M. Wt: 362.79 g/mol
InChI Key: HCJCZPFLGOJQFD-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-iodopyridine is a chemical compound with the molecular formula C5H2Br2IN. It has a molecular weight of 362.79 . It is typically stored at temperatures between 2-8°C . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for 2,5-Dibromo-3-iodopyridine is 1S/C5H2Br2IN/c6-3-1-4(8)5(7)9-2-3/h1-2H . This code provides a standardized way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2,5-Dibromo-3-iodopyridine is a solid at room temperature . It has a molecular weight of 362.79 . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis Methods

  • Iodination Techniques : Research describes a method for iodination of pyridine derivatives like 5,6-di(arylamino)pyridine-2,3-diones, highlighting advantages like mild reaction conditions and excellent yield. This suggests potential use for 2,5-Dibromo-3-iodopyridine in similar iodination processes (Xie et al., 2012).
  • Selective Functionalization : Strategies for the selective functionalization of dichloropyridines are discussed, which could be applicable to the functionalization of 2,5-Dibromo-3-iodopyridine at various sites (Marzi, Bigi, & Schlosser, 2001).

Chemical Properties and Reactions

  • Formation of Iodo[1,3]dioxolo[4,5-c]pyridine Derivatives : Studies demonstrate the unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines during attempts to prepare functionalized 5-iodopyridine derivatives, indicating potential for complex molecular structures involving 2,5-Dibromo-3-iodopyridine (Lechel et al., 2012).
  • Aminocarbonylation : A study on the aminocarbonylation of nitrogen-containing iodo-heteroaromatics, including iodopyridines, shows potential for 2,5-Dibromo-3-iodopyridine in synthesizing biologically important compounds (Takács, Jakab, Petz, & Kollár, 2007).

Vibrational Spectra and Structural Analysis

  • Vibrational Spectra of Iodopyridines : An analysis of the vibrational spectra of 2-amino-5-iodopyridine offers insight into the structural and spectroscopic properties that could be relevant for studying 2,5-Dibromo-3-iodopyridine (Sundaraganesan et al., 2007).

Crystal Structure and Synthesis

  • Crystal Structure of Substituted Pyridines : Research on the reaction of 3-amino-5-bromopyridine to form 3-amino-5-bromo-2-iodopyridine provides insights into crystal structures and synthesis methods that may apply to 2,5-Dibromo-3-iodopyridine (Bunker et al., 2008).

Halogen-rich Intermediate Synthesis

  • Synthesis of Pentasubstituted Pyridines : A study discusses the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, highlighting its value as a building block in medicinal chemistry, which may also be true for 2,5-Dibromo-3-iodopyridine (Wu et al., 2022).

Safety and Hazards

2,5-Dibromo-3-iodopyridine is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has the signal word “Warning” and the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,5-dibromo-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2IN/c6-3-1-4(8)5(7)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJCZPFLGOJQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856960
Record name 2,5-Dibromo-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214383-63-7
Record name 2,5-Dibromo-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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